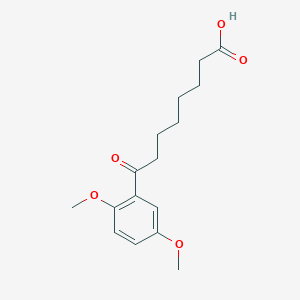

8-(2,5-Dimethoxyphenyl)-8-oxooctanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-(2,5-dimethoxyphenyl)-8-oxooctanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O5/c1-20-12-9-10-15(21-2)13(11-12)14(17)7-5-3-4-6-8-16(18)19/h9-11H,3-8H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUJKJHXTIIZWHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)CCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645469 | |

| Record name | 8-(2,5-Dimethoxyphenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-43-3 | |

| Record name | 8-(2,5-Dimethoxyphenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 8 2,5 Dimethoxyphenyl 8 Oxooctanoic Acid and Its Analogs

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful tool for devising a synthetic plan. For 8-(2,5-dimethoxyphenyl)-8-oxooctanoic acid, the most logical disconnection is at the bond between the carbonyl group and the aromatic ring. This disconnection simplifies the target molecule into two key building blocks: a 2,5-dimethoxyphenyl moiety and an eight-carbon dicarboxylic acid derivative.

This retrosynthetic approach suggests that a Friedel-Crafts acylation reaction would be a primary forward synthetic strategy. The 2,5-dimethoxyphenyl group can be derived from the readily available 1,4-dimethoxybenzene (B90301). The eight-carbon chain can be sourced from suberic acid or its derivatives, such as suberic anhydride (B1165640) or suberoyl chloride. The choice of the acylating agent will influence the specific conditions and catalysts required for the reaction.

Classical Synthetic Approaches

Traditional methods for the synthesis of aryl keto-acids like this compound have heavily relied on well-established reactions in organic chemistry.

Friedel-Crafts Acylation Strategies Utilizing Dimethoxybenzene Precursors

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a direct method for the synthesis of aryl ketones. nih.gov In the context of this compound, this reaction would involve the acylation of 1,4-dimethoxybenzene with an appropriate eight-carbon acylating agent. researchgate.net

A common approach would be the use of suberic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.gov The reaction proceeds through the formation of an acylium ion, which then attacks the electron-rich dimethoxybenzene ring. The methoxy (B1213986) groups on the aromatic ring are activating and ortho-, para-directing, which guides the acylation to the desired position.

Alternatively, suberoyl chloride can be used as the acylating agent, also in the presence of a Lewis acid catalyst. chemguide.co.uk This method often proceeds under milder conditions than those required for anhydrides. The choice of solvent is crucial to ensure the solubility of the reactants and to moderate the reactivity of the catalyst.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 1,4-Dimethoxybenzene | Suberic anhydride | AlCl₃ | This compound |

| 1,4-Dimethoxybenzene | Suberoyl chloride | AlCl₃ | This compound |

Coupling Reactions Involving Aromatic and Aliphatic Building Blocks

While Friedel-Crafts acylation is a direct approach, coupling reactions offer an alternative route that can sometimes provide better control and milder reaction conditions. However, these methods are generally more recent than classical Friedel-Crafts reactions. For the synthesis of aryl ketones, various palladium-catalyzed cross-coupling reactions have been developed. organic-chemistry.org For instance, a 2,5-dimethoxyphenyl organometallic reagent could be coupled with a derivative of suberic acid.

Multi-Step Conversions and Functional Group Interconversions (e.g., Oxidation, Reduction)

Multi-step sequences can also be employed to synthesize the target molecule. For example, a Friedel-Crafts acylation could be performed with a shorter-chain dicarboxylic acid derivative, followed by chain extension. Conversely, an alkylation reaction could be followed by oxidation of the benzylic position to form the ketone.

Another strategy involves the reduction of the keto group after the Friedel-Crafts acylation, should further modification of the molecule be desired. The Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) are classic methods for converting a ketone to an alkane. youtube.com

Modern Synthetic Advancements

Recent advances in organic synthesis have focused on the development of more efficient, selective, and environmentally friendly methods.

Catalytic Methods in Carbon-Carbon and Carbon-Oxygen Bond Formation

Modern synthetic chemistry has seen a shift towards the use of catalytic methods to minimize waste and improve reaction efficiency. In the context of Friedel-Crafts acylation, solid acid catalysts, such as zeolites and ion-exchange resins, have been investigated as reusable and less corrosive alternatives to traditional Lewis acids. researchgate.net These catalysts can promote the acylation of activated aromatic compounds like 1,4-dimethoxybenzene under heterogeneous conditions, simplifying product purification. researchgate.net

Furthermore, transition metal-catalyzed cross-coupling reactions have become a powerful tool for C-C bond formation. mdpi.com Palladium-catalyzed reactions, for example, can be used to couple aryl halides or triflates with organometallic reagents derived from the aliphatic chain, or vice versa. These methods often exhibit high functional group tolerance and can be performed under mild conditions.

Chemoenzymatic Synthesis and Biotransformation Pathways

Chemoenzymatic approaches, which integrate chemical and enzymatic steps, offer powerful strategies for the synthesis of complex molecules like this compound, providing high selectivity and milder reaction conditions. While specific chemoenzymatic routes for this exact compound are not extensively documented, plausible pathways can be extrapolated from known biotransformations of analogous aromatic ketones and keto-acids.

One potential pathway involves the enzymatic reduction of the ketone group. Enzymes such as ketoreductases, often derived from microorganisms like yeast, are capable of stereoselectively reducing carbonyls to their corresponding alcohols. researchgate.net This biotransformation would yield 8-(2,5-dimethoxyphenyl)-8-hydroxyoctanoic acid. The initial keto acid substrate could be synthesized chemically, and the enzymatic step would introduce chirality at the C8 position, a transformation that is often challenging to achieve with high enantioselectivity using purely chemical methods.

Biotransformation pathways are also relevant to the metabolic fate of such compounds. In biological systems, aromatic keto-acids can be metabolized through various enzymatic processes. For instance, decarboxylases can act on α-keto acids to yield aldehydes, though this compound is a γ-keto acid. mdma.chwikipedia.org More relevant pathways would likely involve the degradation of the octanoic acid chain via β-oxidation or the modification of the aromatic ring through hydroxylation or demethylation by cytochrome P450 enzymes. The biotransformation of aromatic amino acids into corresponding acids and alcohols through enzymatic cascades is a well-established field, suggesting that microbial systems possess the enzymatic machinery to act on various functional groups of the target molecule. researchgate.net

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields. scirp.org For the synthesis of this compound, the key step is the Friedel-Crafts acylation of 1,4-dimethoxybenzene with a suitable acylating agent derived from octanedioic acid.

A plausible microwave-assisted protocol would involve the reaction of 1,4-dimethoxybenzene with a mono-activated derivative of octanedioic acid, such as suberic anhydride or 8-(chloroformyl)octanoic acid methyl ester. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). acs.org Microwave irradiation can significantly reduce the reaction time from several hours to as little as 15-30 minutes. scirp.orgacs.org The use of microwave energy allows for rapid and uniform heating of the polar reactants, often leading to cleaner reactions and higher yields compared to conventional heating methods. nih.gov

A typical procedure would involve charging a microwave reactor vial with 1,4-dimethoxybenzene, the octanoic acid derivative, and the Lewis acid catalyst in a suitable solvent. The mixture is then subjected to microwave irradiation at a controlled temperature and power. Post-reaction, a simple workup is required to quench the catalyst and extract the product. This approach offers an efficient route to the aryl ketone core structure of the target molecule. sigmaaldrich.com

| Parameter | Condition | Reference |

| Reaction Type | Friedel-Crafts Acylation | sigmaaldrich.com |

| Reactants | 1,4-dimethoxybenzene, Suberic Anhydride | acs.org |

| Catalyst | Aluminum Chloride (AlCl₃) | acs.org |

| Heating Method | Microwave Irradiation | scirp.org |

| Typical Power | 100-300 W | acs.org |

| Typical Temperature | 110-150 °C | acs.org |

| Reaction Time | 15-30 minutes | acs.org |

Purification and Characterization Methodologies for the Compound and its Intermediates

Chromatographic Separation Techniques

The purification of this compound and its synthetic intermediates relies on standard chromatographic techniques, chosen based on the polarity and functional groups of the target molecules.

Column Chromatography: This is the primary method for purifying the crude product after synthesis. Given the compound's structure—containing a polar carboxylic acid, a moderately polar ketone, and a nonpolar aromatic/aliphatic portion—silica (B1680970) gel is a suitable stationary phase. A gradient elution system is typically employed, starting with a nonpolar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increasing the polarity by adding a more polar solvent like ethyl acetate. researchgate.net The carboxylic acid group may cause tailing on silica gel; this can often be mitigated by adding a small amount of acetic or formic acid to the mobile phase.

High-Performance Liquid Chromatography (HPLC): For analytical purposes and high-purity small-scale purification, reversed-phase HPLC (RP-HPLC) is highly effective for aromatic carboxylic acids. nih.govnih.gov A C18 column is the most common stationary phase. The mobile phase typically consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, with an acidic modifier like formic acid or trifluoroacetic acid (TFA) to suppress the ionization of the carboxylic acid group, ensuring sharp, symmetrical peaks. sielc.comsielc.com Isocratic or gradient elution can be used to achieve optimal separation from impurities. helixchrom.com

| Technique | Stationary Phase | Typical Mobile Phase | Purpose |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient (+/- Acetic Acid) | Bulk Purification |

| TLC | Silica Gel | Hexane/Ethyl Acetate | Reaction Monitoring |

| RP-HPLC | C18 (Octadecylsilane) | Acetonitrile/Water Gradient + 0.1% Formic Acid | Analysis & High-Purity Separation |

Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

The definitive identification and structural confirmation of this compound are achieved through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would provide key diagnostic signals. Expected peaks include: two singlets for the two non-equivalent methoxy (-OCH₃) groups (around 3.8-3.9 ppm), distinct signals for the three protons on the aromatic ring (typically between 6.8 and 7.5 ppm), a triplet for the methylene (B1212753) group adjacent to the carbonyl (α to C=O, around 2.9-3.1 ppm), a triplet for the methylene group adjacent to the carboxylic acid (α to -COOH, around 2.3-2.4 ppm), and a series of multiplets for the other methylene groups in the octanoic acid chain. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (>10 ppm).

¹³C NMR: The carbon NMR spectrum would confirm the carbon skeleton. Key signals would include: the carbonyl carbon of the ketone (~198-202 ppm), the carbonyl carbon of the carboxylic acid (~175-180 ppm), carbons of the aromatic ring (including two attached to methoxy groups at high field, ~150-160 ppm), two distinct methoxy carbons (~55-56 ppm), and several signals corresponding to the methylene carbons of the aliphatic chain. chemicalbook.com

2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton couplings within the octanoic acid chain, while HMBC (Heteronuclear Multiple Bond Correlation) would confirm the connectivity between the aromatic ring, the ketone, and the aliphatic chain. mdpi.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Molecular Ion Peak (M+): Electrospray ionization (ESI) would likely show a prominent [M-H]⁻ ion in negative mode or an [M+H]⁺ ion in positive mode, confirming the molecular weight.

Fragmentation Pattern: The most characteristic fragmentation would be α-cleavage on either side of the ketone group. A major fragment would result from the cleavage between the carbonyl carbon and the aromatic ring, yielding an acylium ion corresponding to the 2,5-dimethoxybenzoyl group. Another key fragmentation would be the loss of the alkyl-carboxylic acid chain. miamioh.edudocbrown.info The fragmentation of the aliphatic chain itself can also provide structural information.

| Technique | Predicted Key Data for this compound |

| ¹H NMR | ~3.8 ppm (s, 6H, 2x OCH₃), ~7.0-7.4 ppm (m, 3H, Ar-H), ~3.0 ppm (t, 2H, -CH₂-CO-Ar), ~2.3 ppm (t, 2H, -CH₂-COOH), ~1.3-1.8 ppm (m, 8H, other -CH₂-), >10 ppm (br s, 1H, -COOH) |

| ¹³C NMR | ~200 ppm (C=O, ketone), ~178 ppm (C=O, acid), ~153 ppm (Ar-C-O), ~56 ppm (-OCH₃), multiple peaks from ~24-38 ppm (-CH₂- chain) |

| Mass Spec (ESI) | [M-H]⁻ or [M+H]⁺ corresponding to C₁₆H₂₂O₅ |

| MS/MS Fragmentation | Key fragments corresponding to [C₉H₉O₃]⁺ (2,5-dimethoxybenzoyl cation) and cleavage along the octanoic acid chain. |

Investigation of in Vitro Biological Activities

Enzyme Inhibition Potency

The ability of a compound to inhibit specific enzymes is a cornerstone of drug discovery and development. The following sections detail the known enzyme inhibitory profiles of 8-(2,5-Dimethoxyphenyl)-8-oxooctanoic acid.

Inhibition of Histone Deacetylases (HDACs)

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression and regulation. nih.gov The inhibition of HDACs has emerged as a promising strategy in cancer therapy. mdpi.commdpi.com Research has explored the potential of derivatives of 8-oxooctanoic acid as HDAC inhibitors. For instance, novel tetrahydropyridopyrimidine derivatives designed as selective HDAC6 inhibitors have been synthesized using 8-methoxy-8-oxooctanoic acid as a precursor. mdpi.com One of the most potent compounds in this series, 8-(2, 4-bis(3-methoxyphenyl)-5, 8-dihydropyrido [3, 4-d]pyrimidin-7(6H)-yl)-N-hydroxy-8-oxooctanamide, demonstrated an IC50 of 6.4 nM for HDAC6 and showed significant selectivity over other HDAC subtypes. mdpi.com While this study does not directly test this compound, it highlights the potential of the 8-oxooctanoic acid scaffold in designing potent and selective HDAC inhibitors.

HDAC8, a class I histone deacetylase, is another important therapeutic target in various diseases, including cancer. d-nb.infonih.gov The development of selective HDAC8 inhibitors is an active area of research. nih.gov The structural features of this compound could serve as a basis for the design of new molecules targeting HDACs.

Modulation of Tyrosinase Activity

Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin color. mdpi.comnih.gov Inhibitors of tyrosinase are of great interest for their potential use in cosmetics and for treating hyperpigmentation disorders. nih.govmdpi.com Various carboxylic acids have been investigated for their ability to inhibit tyrosinase and melanogenesis. mdpi.com The inhibitory mechanism can involve direct interaction with the enzyme's active site. researchgate.net While direct studies on the tyrosinase inhibitory activity of this compound are not extensively documented, the presence of the carboxylic acid moiety suggests a potential for such activity.

Effects on Digestive Enzymes (e.g., α-Amylase, Pancreatic Lipase (B570770), α-Glucosidase)

The inhibition of digestive enzymes is a therapeutic strategy for managing metabolic disorders like type 2 diabetes and obesity. nih.gov

α-Amylase: This enzyme is responsible for the breakdown of complex carbohydrates into simpler sugars. nih.gov Inhibiting α-amylase can help to control post-meal blood glucose levels. researchgate.net Natural compounds, including terpenoids, have been shown to possess α-amylase inhibitory activity. nih.gov

Pancreatic Lipase: This enzyme plays a crucial role in the digestion and absorption of dietary fats. scispace.comrjpponline.org Inhibition of pancreatic lipase is a well-established approach for weight management. nih.govmdpi.com Numerous natural products are being screened for their potential to inhibit this enzyme. scispace.com

α-Glucosidase: This enzyme is involved in the final step of carbohydrate digestion, breaking down disaccharides into glucose. researchgate.netnih.gov Inhibition of α-glucosidase delays glucose absorption and can help manage hyperglycemia. nih.govmdpi.com

While specific data on the inhibitory effects of this compound on these digestive enzymes is limited, its structural features warrant investigation into its potential in this area.

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibitory Profiles

Exploration of Other Enzyme Targets

The structural characteristics of this compound, particularly the dimethoxyphenyl group, suggest potential interactions with other enzyme systems. The methoxyphenol moiety is found in various natural compounds with recognized biological activities. nih.gov Further research is needed to explore the broader enzymatic inhibitory profile of this compound.

Antimicrobial Research Perspectives (based on structural similarities)

The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. nih.gov Natural and synthetic compounds are continuously being investigated for their antimicrobial properties. researchgate.netmdpi.com The dimethoxyphenyl moiety present in this compound is a structural feature found in some compounds with reported antimicrobial activity. nih.gov While direct antimicrobial studies on this specific acid may be limited, its structural similarity to other bioactive molecules suggests that it could be a candidate for future antimicrobial screening.

Cytotoxic and Antitumor Activity in Cellular Models

No studies were identified that investigated the cytotoxic or antitumor activities of this compound in cellular models. Therefore, no data on its effects on cancer cell lines, such as IC50 values or induction of apoptosis, are available.

Elucidation of Molecular Mechanisms of Action in In Vitro Systems

Consistent with the absence of cytotoxicity data, there is no information available regarding the molecular mechanisms of action for this compound. Research into its potential interactions with cellular targets, signaling pathways, or enzymatic activity has not been reported.

Structure Activity Relationship Sar Studies of 8 2,5 Dimethoxyphenyl 8 Oxooctanoic Acid Derivatives

Design Principles for Systematic Structural Modification

General principles in medicinal chemistry suggest that systematic structural modification of a lead compound like 8-(2,5-Dimethoxyphenyl)-8-oxooctanoic acid would involve strategic alterations to its three main components: the phenyl ring, the aliphatic chain, and the carboxylic acid moiety. However, without specific biological activity data for this compound, these principles remain theoretical in this context.

Systematic Variation of the Phenyl Ring Substituents

In typical SAR studies, the 2,5-dimethoxy substitution pattern on the phenyl ring would be a key area for modification. Researchers would likely explore moving the methoxy (B1213986) groups to other positions (e.g., 2,3-, 2,4-, 3,4-, 3,5-) to understand the spatial requirements for activity. The nature of the substituents would also be varied, replacing methoxy groups with other electron-donating or electron-withdrawing groups (e.g., hydroxyl, methyl, halogens) to probe the electronic effects on target interaction. For instance, studies on other scaffolds have shown that the presence and position of such groups can significantly influence biological activity.

Modifications to the Aliphatic Chain and Carboxylic Acid Moiety

The eight-carbon aliphatic chain offers several avenues for modification. Its length could be shortened or extended to determine the optimal distance between the phenyl ring and the carboxylic acid. The introduction of conformational constraints, such as double bonds or cyclic structures, could also be explored to lock the molecule into a more active conformation. The carboxylic acid is a critical functional group, likely involved in hydrogen bonding or ionic interactions with a biological target. Potential modifications could include esterification to create prodrugs, or replacement with bioisosteres like tetrazoles or hydroxamic acids to modulate acidity and binding properties.

Correlation Between Structural Features and Enzyme Inhibitory Potency

Without experimental data, it is impossible to establish a correlation between the structural features of this compound derivatives and their enzyme inhibitory potency. Such an analysis would require a series of synthesized analogs tested in specific enzyme assays to generate data, typically in the form of IC50 or Ki values. This would allow for the identification of key structural determinants of potency.

Influence of Substituents on Target Binding Affinity and Selectivity

The influence of substituents on target binding affinity and selectivity is a critical aspect of drug design. For this compound, one could hypothesize that the dimethoxy substituents, the length of the alkyl chain, and the terminal carboxylate all play roles in how the molecule fits into a target's binding pocket. However, without knowledge of the biological target and experimental binding data, any discussion remains speculative.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. The development of a QSAR model for this compound derivatives would necessitate a dataset of compounds with measured biological activities. Various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) would then be used to build a predictive model. Given the lack of a foundational dataset for this specific compound series, no QSAR models have been developed.

Mechanistic Investigations of Molecular Interactions

Elucidation of Binding Modes with Target Macromolecules

There is currently no available information in the scientific literature detailing the binding modes of 8-(2,5-Dimethoxyphenyl)-8-oxooctanoic acid with any specific target macromolecules. Elucidation of a compound's binding mode is fundamental to understanding its mechanism of action and typically involves techniques such as X-ray crystallography, NMR spectroscopy, and computational docking simulations. These methods provide insights into the precise orientation and conformation of the compound when it forms a complex with a biological target, such as a protein or nucleic acid. Without such studies, the specific molecular interactions driving the compound's biological effects remain unknown.

Analysis of Key Residue Interactions within Enzyme Active Sites

Information regarding the key amino acid residue interactions between this compound and the active site of any enzyme is not available in published research. The identification of these interactions is crucial for explaining the compound's specificity and potency as an enzyme inhibitor or activator. Techniques like site-directed mutagenesis, coupled with kinetic assays and structural biology methods, are typically employed to pinpoint which residues are critical for binding and to understand the nature of the chemical interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces.

Allosteric Modulation and Conformational Changes Induced by Compound Binding

There are no documented studies on whether this compound acts as an allosteric modulator or induces conformational changes in its target macromolecules. Allosteric modulators bind to a site on a protein that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the protein's activity. The study of such effects often involves a combination of kinetic, biophysical, and structural methods to demonstrate binding to an allosteric site and the resulting functional and structural changes in the protein. The absence of this information for this compound means a significant aspect of its potential mechanism of action has not been explored.

Kinetic Analysis of Enzyme Inhibition and Interaction Dynamics

A kinetic analysis of enzyme inhibition by this compound has not been reported. Such an analysis is essential for determining the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and for quantifying the inhibitor's potency, typically expressed as an inhibition constant (Kᵢ) or an IC₅₀ value. Methods such as Michaelis-Menten kinetics and progress curve analysis are standard approaches to investigate the dynamics of enzyme-inhibitor interactions. Without this data, the functional consequences of any potential interaction between this compound and an enzyme cannot be characterized.

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Target Interactions

Due to the absence of specific studies, there is no information regarding:

Molecular Dynamics (MD) Simulations

Similarly, the dynamic behavior of 8-(2,5-Dimethoxyphenyl)-8-oxooctanoic acid has not been investigated through MD simulations, leaving the following areas uncharacterized:

Quantum Chemical Calculations (e.g., Electronic Structure, Reactivity Predictions)

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are commonly employed to model the electronic structure and predict reactivity.

A theoretical study of this compound would involve optimizing its three-dimensional geometry to find the most stable conformation. From this optimized structure, a variety of electronic properties can be calculated. The distribution of electron density, for instance, reveals the molecule's polarity and regions susceptible to electrostatic interactions.

Key aspects of the electronic structure that would be investigated include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for estimating the molecule's chemical reactivity and kinetic stability. For this compound, the HOMO would likely be localized on the electron-rich 2,5-dimethoxyphenyl ring, while the LUMO would be centered on the carbonyl group of the ketone and carboxylic acid, which are electron-withdrawing.

Reactivity predictions can be derived from these calculations. An electrostatic potential (ESP) map would visualize the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions of the molecule. In this case, the oxygen atoms of the methoxy (B1213986), carbonyl, and carboxylic acid groups would be expected to show negative electrostatic potential, marking them as sites for electrophilic attack. Conversely, the carbonyl carbon and the acidic proton of the carboxyl group would exhibit positive potential, indicating their susceptibility to nucleophilic attack.

Table 1: Illustrative Quantum Chemical Properties for this compound (Note: The following values are hypothetical examples of what a DFT calculation might yield and are for illustrative purposes only, as specific published data is unavailable.)

| Calculated Property | Hypothetical Value/Description | Significance |

| Total Energy | -1072.5 Hartrees | Represents the total electronic and nuclear energy of the molecule at its most stable geometry. |

| HOMO Energy | -6.8 eV | Indicates the energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | -1.5 eV | Indicates the energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 3.2 Debye | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| ESP Minimum | -0.045 a.u. | Located on the carbonyl oxygen, indicating the most likely site for electrophilic interaction. |

| ESP Maximum | +0.068 a.u. | Located on the carboxylic acid hydrogen, indicating the most acidic proton and a site for nucleophilic interaction. |

In Silico Prediction of Biological Activity

In silico methods are instrumental in modern drug discovery for predicting the potential biological activities of a compound before undertaking costly and time-consuming laboratory experiments. These predictions are typically based on the molecule's structural similarity to known active compounds or through simulations of its interaction with biological targets.

For this compound, a common approach would be molecular docking. This technique predicts the preferred orientation of the molecule when bound to a specific protein target, such as an enzyme or a receptor. The prediction generates a binding score, often expressed as binding energy, which estimates the strength of the interaction. A lower (more negative) binding energy generally suggests a more stable and potentially more potent interaction.

The structural features of this compound—a substituted aromatic ring, a ketone linker, and a carboxylic acid tail—are common motifs in pharmacologically active molecules. The carboxylic acid group, for instance, is a strong hydrogen bond donor and acceptor and can engage in ionic interactions, making it a key feature for binding to many biological targets. The dimethoxyphenyl ring can participate in hydrophobic and pi-stacking interactions within a protein's binding pocket.

A hypothetical docking study could explore the interaction of this compound with an enzyme like cyclooxygenase (COX) or a nuclear receptor, where its elongated structure and functional groups might fit into a defined binding channel. The simulation would identify key amino acid residues in the target protein that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the compound.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target (Note: The following data is a hypothetical representation of a docking simulation output and is for illustrative purposes only, as specific published research is unavailable.)

| Parameter | Hypothetical Result | Interpretation |

| Binding Energy (kcal/mol) | -8.5 | A strong negative value suggests a favorable and stable binding interaction with the target protein. |

| Interacting Residues | Arg-120, Tyr-355, Ser-530 | Lists the specific amino acids in the protein's active site that are predicted to interact with the compound. |

| Hydrogen Bonds | Carboxylic acid with Arg-120; Carbonyl oxygen with Tyr-355 | Specific hydrogen bonds are identified, which are critical for stabilizing the ligand-protein complex. |

| Hydrophobic Interactions | Dimethoxyphenyl ring with Leu-352, Val-523 | Indicates non-polar interactions that contribute to the overall binding affinity. |

| Predicted Inhibition Constant (Ki) | 1.2 µM | An estimated measure of how potently the compound might inhibit the enzyme's activity. |

Derivatization for Advanced Research Applications

Design and Synthesis of Analogs for Expanded SAR Exploration

The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, providing insights into how chemical structure correlates with biological activity. The scaffold of 8-(2,5-dimethoxyphenyl)-8-oxooctanoic acid is amenable to systematic modifications to probe these relationships. Analogs can be designed and synthesized to investigate the impact of various structural changes on a target biological endpoint.

Key areas for modification on the this compound scaffold include:

The 2,5-dimethoxyphenyl ring: The methoxy (B1213986) groups at positions 2 and 5 can be altered to other alkoxy groups, halogen atoms, or alkyl chains to probe the electronic and steric requirements for activity. The aromatic ring itself could be replaced with other substituted phenyl rings or heterocyclic systems.

The octanoic acid chain: The length of the alkyl chain can be varied to understand the optimal distance between the aromatic moiety and the carboxylic acid. Introducing unsaturation or branching within the chain can also explore conformational constraints.

The keto group: The carbonyl group can be reduced to a hydroxyl group or replaced with other functional groups to assess its role in binding or reactivity.

The carboxylic acid: The terminal carboxylic acid can be converted to esters, amides, or other bioisosteres to modulate pharmacokinetic properties and target interactions.

For instance, a hypothetical SAR study could involve the synthesis of a series of analogs where the substituents on the phenyl ring are varied, as illustrated in the table below.

| Analog | R1 Substituent (Position 2) | R2 Substituent (Position 5) | Potential Impact on Activity |

|---|---|---|---|

| 1 | -OCH3 | -OCH3 | Baseline compound |

| 2 | -OH | -OCH3 | Increased hydrogen bonding potential |

| 3 | -OCH3 | -OH | Altered hydrogen bonding and electronics |

| 4 | -F | -OCH3 | Introduction of an electron-withdrawing group |

| 5 | -OCH3 | -F | Positional isomeric effects of fluorine |

Incorporation into Bifunctional Molecules for Protein Degradation Studies

The unique structural features of this compound make it a candidate for incorporation into bifunctional molecules, such as those used in protein degradation studies.

Development of Proteolysis-Targeting Chimeras (PROTACs) Utilizing Structural Motifs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase to it. A PROTAC typically consists of a ligand that binds to the target protein, a ligand that binds to an E3 ligase, and a linker that connects the two. The 2,5-dimethoxyphenyl motif present in this compound could potentially serve as a ligand for a protein of interest, or the entire molecule could be adapted to function as a novel E3 ligase ligand.

Should the 2,5-dimethoxyphenyl moiety be identified as a binder for a specific protein target, the carboxylic acid end of this compound would be the logical point for linker attachment. This would allow for the synthesis of a library of PROTACs where different E3 ligase ligands are appended via various linkers.

Linker Design Optimization for Bifunctional Constructs

The linker in a PROTAC is a critical determinant of its efficacy, influencing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The octanoic acid chain of this compound provides a ready-made, flexible linker component. The length and composition of this linker can be systematically modified to optimize the potency and selectivity of the resulting PROTAC.

Optimization strategies for the linker derived from this scaffold could include:

Varying Linker Length: Synthesizing analogs with shorter or longer alkyl chains to find the optimal distance for ternary complex formation.

Modifying Linker Composition: Incorporating polyethylene (B3416737) glycol (PEG) units or other functionalities to enhance solubility and cell permeability.

Altering Linker Rigidity: Introducing rigidifying elements, such as alkynes or aromatic rings, to restrict conformational flexibility and potentially improve binding affinity.

The following table illustrates a hypothetical optimization of a PROTAC linker derived from this compound.

| PROTAC Construct | Linker Modification | Anticipated Outcome |

|---|---|---|

| A | Standard C8 alkyl chain | Baseline activity |

| B | C6 alkyl chain | Assess impact of shorter linker |

| C | C10 alkyl chain | Assess impact of longer linker |

| D | C8 chain with internal PEG unit | Improved solubility and permeability |

| E | C8 chain with internal alkyne | Increased rigidity |

Use as Precursors for Complex Molecular Scaffolds in Drug Discovery Research

The term "molecular scaffold" refers to the core structure of a molecule. The 2,5-dimethoxyphenyl moiety is a recognized scaffold in medicinal chemistry, found in compounds with a range of biological activities. For example, the 2,5-dimethylphenyl scaffold is a common structural feature in many antimicrobial compounds. nih.gov The development of N-2,5-dimethylphenylthioureido acid derivatives has been explored for creating new antimicrobial candidates. nih.govresearchgate.net

The chemical structure of this compound makes it a valuable starting material for the synthesis of more complex molecular scaffolds. The presence of the ketone and carboxylic acid functional groups allows for a variety of chemical transformations, including cyclization reactions to form novel heterocyclic systems. These new scaffolds can then serve as the foundation for the development of libraries of compounds for screening against various therapeutic targets. For example, the intramolecular cyclization of a suitably modified derivative could lead to the formation of a bicyclic or polycyclic ring system, significantly increasing the structural complexity and exploring new chemical space.

Future Directions and Emerging Research Avenues

Integration with Systems Biology Approaches for Comprehensive Understanding

A significant leap forward in understanding the biological role of 8-(2,5-Dimethoxyphenyl)-8-oxooctanoic acid can be achieved through its integration with systems biology. This approach moves beyond a single-target perspective to a holistic view of the compound's effects on complex biological networks. By employing high-throughput technologies such as transcriptomics, proteomics, and metabolomics, researchers can generate vast datasets detailing the global changes within a cell or organism upon exposure to the compound.

Computational modeling of these datasets will be instrumental in identifying the key pathways and molecular networks modulated by this compound. This can reveal not only its primary targets but also its off-target effects and downstream consequences, providing a comprehensive safety and efficacy profile. Such an integrated analysis is essential for predicting potential synergistic or antagonistic interactions with other molecules and for identifying novel therapeutic applications.

Advanced Spectroscopic and Biophysical Characterization of Molecular Interactions

A deeper understanding of how this compound interacts with its biological targets at a molecular level is paramount. The application of advanced spectroscopic and biophysical techniques will be central to this endeavor. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can provide atomic-level details of the binding interface between the compound and its target proteins.

Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can precisely quantify the binding affinity and thermodynamics of these interactions. This data is invaluable for understanding the driving forces behind molecular recognition and for the rational design of more potent molecules. Furthermore, fluorescence spectroscopy and circular dichroism can be employed to study conformational changes in the target protein upon binding, offering insights into the mechanism of action.

Rational Design of Next-Generation Analogues with Tuned Specificity and Potency

Building upon the insights gained from systems biology and biophysical characterization, the rational design of next-generation analogues of this compound represents a major future direction. Structure-activity relationship (SAR) studies, guided by computational modeling and medicinal chemistry principles, will enable the systematic modification of the compound's chemical scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-(2,5-dimethoxyphenyl)-8-oxooctanoic acid, and how do reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via Friedel-Crafts acylation or coupling reactions. For example, suberic acid derivatives are conjugated to aromatic precursors (e.g., 2,5-dimethoxyphenyl groups) using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF under nitrogen . Yield optimization requires strict temperature control (0–4°C during activation, room temperature for coupling) and purification via flash chromatography (silica gel, hexane/EtOAc gradient) .

Q. How is this compound characterized analytically?

- Methodology :

- NMR : NMR (DMSO-) shows characteristic peaks: δ 11.92 (s, COOH), δ 7.3–6.8 (aromatic protons), δ 3.8 (OCH), and δ 2.3–1.1 (aliphatic chain) .

- HPLC : Reverse-phase C18 column (5 µm, 250 × 4.6 mm), mobile phase 0.1% TFA in HO/ACN (70:30), flow rate 1 mL/min, UV detection at 254 nm .

- Mass Spec : ESI-MS ([M–H] expected at m/z 307.1) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Solubility: Sparingly soluble in water; fully soluble in DMSO, DMF, or methanol. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in buffer (final DMSO ≤0.1%) .

- Stability: Store at –20°C in anhydrous conditions. Degradation occurs via hydrolysis of the ketone or demethylation of methoxy groups under acidic/alkaline conditions .

Advanced Research Questions

Q. How does this compound function in PROTAC (Proteolysis-Targeting Chimera) design, particularly for HDAC8 degradation?

- Mechanistic Insight : The compound serves as a linker connecting an HDAC8 inhibitor (e.g., THP-protected hydroxamate) and an E3 ligase ligand (e.g., VHL). Its aliphatic chain length (8 carbons) optimizes ternary complex formation between HDAC8 and the ubiquitin ligase, enabling targeted protein degradation .

- Experimental Validation :

- Cellular Assays : Treat neuroblastoma cells (e.g., SH-SY5Y) with PROTACs (1–10 µM, 24–48 hrs) and measure HDAC8 levels via Western blot (anti-HDAC8 antibody) .

- Binding Affinity : Surface plasmon resonance (SPR) confirms linker-dependent HDAC8-PROTAC-VHL ternary interaction (K < 100 nM) .

Q. What structural modifications enhance the compound’s bioactivity or selectivity in epigenetic regulation?

- Structure-Activity Relationship (SAR) Strategies :

- Methoxy Positioning : 2,5-Dimethoxy substitution maximizes HDAC8 binding vs. 3,4-substituted analogs (lower steric hindrance) .

- Chain Length : Octanoic acid (C8) balances solubility and membrane permeability; shorter chains (C6) reduce degradation efficiency .

- Ketone Functionalization : Replace the ketone with ester or amide groups to modulate proteasome recruitment kinetics .

Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-cancer vs. neuroprotective effects)?

- Data Reconciliation :

- Assay Variability : Compare cell lines (e.g., neuroblastoma vs. glioblastoma) and dosing regimens (IC ranges: 5–50 µM) .

- Off-Target Effects : Use CRISPR/Cas9 HDAC8-knockout models to isolate PROTAC-specific activity .

- Metabolite Interference : Analyze compound stability in culture media via LC-MS to identify degradation byproducts .

Q. What in vivo models are appropriate for studying this compound’s pharmacokinetics and toxicity?

- Model Selection :

- Pharmacokinetics : Administer intravenously (2–5 mg/kg) in Sprague-Dawley rats; measure plasma half-life (t) via LC-MS/MS .

- Toxicity : Conduct 14-day repeat-dose studies in mice (10–50 mg/kg), monitoring liver enzymes (ALT/AST) and renal function (BUN/creatinine) .

Methodological Challenges

Q. What strategies mitigate synthetic challenges, such as low coupling efficiency or isomer formation?

- Optimization Techniques :

- Coupling Efficiency : Use HATU instead of EDC/HOBt for sterically hindered reactions (yield improvement: 60% → 85%) .

- Isomer Separation : Chiral HPLC (Chiralpak IA column, hexane/EtOH 90:10) resolves enantiomers arising from asymmetric centers .

Q. How can researchers validate target engagement in complex biological systems?

- Tools :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.